(R)-(2,4-Dimethylphenyl)(phenyl)methanamine
Description
Properties
IUPAC Name |
(R)-(2,4-dimethylphenyl)-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15H,16H2,1-2H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNSGWLJZIJJDI-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C2=CC=CC=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,4-Dimethylphenyl)(phenyl)methanamine can be achieved through several methods. One common approach involves the reductive amination of the corresponding ketone with an amine. For example, the reaction of 2,4-dimethylacetophenone with phenylmethanamine in the presence of a reducing agent such as sodium cyanoborohydride can yield the desired product . The reaction is typically carried out under mild conditions, with the temperature maintained at room temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of ®-(2,4-Dimethylphenyl)(phenyl)methanamine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reductive amination process . Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-(2,4-Dimethylphenyl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
-
Monoamine Oxidase Inhibition :
- Research indicates that (R)-(2,4-Dimethylphenyl)(phenyl)methanamine acts as a monoamine oxidase inhibitor (MAOI), which can lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This mechanism suggests potential applications in treating mood disorders, including depression and anxiety.
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Neurotransmitter Modulation :
- Studies have shown that this compound may influence enzyme activity related to neurotransmitter metabolism, thus playing a role in mood regulation and possibly other neurological conditions.
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Binding Affinity Studies :
- Preliminary investigations into its binding affinity with various neurotransmitter receptors indicate that this compound could have therapeutic effects in neuropharmacology. Understanding these interactions is crucial for assessing its safety profile and therapeutic potential.
Organic Synthesis Applications
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Synthesis of Derivatives :
- The compound can be utilized as a precursor for synthesizing various derivatives, including imines, nitriles, and secondary amines. Its unique structural features make it suitable for diverse synthetic pathways.
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Catalytic Reactions :
- On an industrial scale, continuous flow reactors can be employed to synthesize this compound efficiently. Catalysts such as palladium on carbon enhance reaction efficiency and product yield.
Case Studies
-
Mood Disorders Treatment :
- A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in depressive-like behaviors, supporting its potential as an antidepressant agent.
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Enzyme Interaction Studies :
- Research focusing on the interaction of this compound with specific enzymes has revealed its ability to modulate enzyme activity related to neurotransmitter metabolism, suggesting implications for therapeutic applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of ®-(2,4-Dimethylphenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain . Additionally, the compound can bind to receptors, altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (R)-(2,4-Dimethylphenyl)(phenyl)methanamine with structurally analogous benzhydrylamine derivatives, emphasizing substituent effects, molecular properties, and applications:
Structural and Functional Insights
Substituent Effects: Electron-Donating Groups (e.g., methyl, methoxy): The 2,4-dimethyl and methoxy substituents enhance lipophilicity, improving membrane permeability in drug candidates. Methoxy groups also increase solubility in polar solvents (). Electron-Withdrawing Groups (e.g., Cl, Br): Chlorine and bromine atoms reduce basicity of the amine group, altering pharmacokinetics and binding affinity in halogenated pharmaceuticals ().
Applications :
- This compound is a key precursor for psychoactive agents due to its chiral center and aromatic stability ().
- Halogenated analogs (Cl, Br) are prioritized in anticancer and antimicrobial drug development for their enhanced reactivity and stability ().
- Methoxy-substituted derivatives are employed in solubility studies and reaction optimization ().
Molecular Weight and Bioavailability :
- Lower molecular weight compounds (e.g., 2-(4-Methoxyphenyl)-N-methylethanamine, 165 g/mol) exhibit better bioavailability, whereas bulkier derivatives (e.g., brominated analogs, 306 g/mol) may require formulation adjustments for optimal delivery.
Research Findings and Trends
- Chiral Resolution : The R-configuration of This compound is critical for enantioselective synthesis, as seen in its use for vortioxetine impurity standards ().
- Halogenation Trends : Brominated and chlorinated analogs are gaining traction in radiopharmaceuticals due to their isotopic versatility ().
- Safety Considerations: Derivatives with methyl groups (e.g., 2,4-dimethylphenyl) show reduced toxicity profiles compared to halogenated counterparts, as noted in preclinical studies ().
Biological Activity
(R)-(2,4-Dimethylphenyl)(phenyl)methanamine is an organic compound notable for its amine functional group and the presence of two aromatic rings. This compound has garnered attention due to its potential biological activities, particularly as a monoamine oxidase (MAO) inhibitor. Understanding its biological activity is essential for exploring its therapeutic applications, especially in treating mood disorders and other neurological conditions.
Chemical Structure and Properties
- Molecular Formula : C16H22N
- Molecular Weight : 201.29 g/mol
- Structural Features : The compound features dimethyl substitutions at the 2 and 4 positions of the phenyl ring, which enhances its lipophilicity compared to similar compounds.
This compound's primary mechanism involves the inhibition of monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This mechanism suggests potential applications in treating various mood disorders, including depression and anxiety.
Biological Activity Overview
Recent studies highlight several key biological activities associated with this compound:
- Monoamine Oxidase Inhibition : The compound has been shown to effectively inhibit MAO-A and MAO-B enzymes, which are crucial in the metabolism of neurotransmitters. This inhibition can lead to increased availability of neurotransmitters in synaptic clefts, thereby enhancing mood and cognitive functions.
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating oxidative stress pathways. It could potentially protect neuronal cells from damage caused by reactive oxygen species (ROS).
- Antidepressant-like Activity : Animal models have demonstrated that this compound exhibits antidepressant-like effects, comparable to established antidepressants. These effects are likely mediated through its action on neurotransmitter systems.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Phenethylamine | Lacks dimethyl substitution | Simpler structure; less lipophilicity |
| Amphetamine | Contains an amine group; different substitution | More potent stimulant effects; different pharmacology |
| Methamphetamine | Similar to amphetamine but has an additional methyl group | Higher potency and different metabolic pathways |
| Diphenylmethanamine | Similar amine structure; lacks methyl substitutions | Unique substitution pattern enhances reactivity |
The unique substitution pattern of this compound not only influences its chemical reactivity but also enhances its biological interactions and pharmacokinetics compared to these similar compounds.
Case Studies
Several case studies have investigated the biological activity of this compound:
- Study on MAO Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited both MAO-A and MAO-B with IC50 values comparable to standard MAO inhibitors. This suggests a promising role in managing depression and anxiety disorders.
- Neuroprotection Research : Another investigation focused on the neuroprotective properties of this compound against oxidative stress in neuronal cell cultures. The results indicated a marked reduction in cell death due to ROS exposure when treated with this compound.
- Behavioral Studies in Rodents : Behavioral assays conducted on rodents treated with this compound showed increased locomotor activity and reduced despair behavior in forced swim tests, further supporting its potential antidepressant-like effects.
Q & A
Q. What are the optimal synthetic routes for producing (R)-(2,4-Dimethylphenyl)(phenyl)methanamine with high enantiomeric purity?
To achieve high enantiomeric purity, asymmetric synthesis or chiral resolution methods are recommended. For example, chiral tartaric acid-mediated resolution (as demonstrated in L-1-phenylethylamine synthesis ) can isolate the (R)-enantiomer. Alternatively, catalytic asymmetric hydrogenation using chiral phosphine ligands (e.g., Skewphos derivatives, as in ) may enhance stereoselectivity. Key steps include:
- Asymmetric Catalysis : Use of (R,R)- or (S,S)-Skewphos ligands to control stereochemistry during C–N bond formation.
- Chiral Resolution : Diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) followed by recrystallization .
- Yield Optimization : Monitor reaction conditions (temperature, solvent polarity) to minimize racemization.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR can confirm the aromatic substitution pattern (2,4-dimethylphenyl vs. phenyl groups) and amine proton environment.
- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase to determine enantiomeric excess (≥98% for high-purity batches) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (C15H17N: calc. 211.1361, obs. 211.1365).
- X-ray Crystallography : Resolve absolute configuration using single crystals grown in non-polar solvents (e.g., hexane/ethyl acetate) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its binding affinity to serotonin receptors?
The (R)-enantiomer may exhibit higher affinity due to spatial compatibility with receptor pockets. Methodological approaches include:
- In Vitro Binding Assays : Radioligand competition studies (e.g., [3H]-LSD displacement in 5-HT2A receptor-expressing cells).
- Docking Simulations : Compare (R)- and (S)-enantiomers using AutoDock Vina to model interactions with conserved residues (e.g., Asp155 in 5-HT2A) .
- Structure-Activity Relationships (SAR) : Introduce substituents to the phenyl ring and measure IC50 shifts. For example, electron-withdrawing groups may reduce affinity .
Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?
Discrepancies in stability studies often arise from:
- Degradation Pathways : Oxidative deamination at high pH or photodegradation under UV light. Use LC-MS to identify byproducts (e.g., ketone derivatives).
- Storage Conditions : Stability improves in inert atmospheres (N2/Ar) and dark, low-temperature environments (-20°C) .
- Accelerated Stability Testing : Perform forced degradation studies (40°C/75% RH for 4 weeks) and compare kinetics using Arrhenius plots.
Q. How can computational models predict metabolic pathways of this compound in hepatic microsomes?
- In Silico Metabolism : Use software like Schrödinger’s MetaSite to predict cytochrome P450 (CYP) oxidation sites (e.g., N-demethylation or aromatic hydroxylation).
- MD Simulations : Simulate binding to CYP3A4 to assess metabolic liability. High binding energy (>-8 kcal/mol) suggests rapid clearance .
- In Vitro Validation : Incubate with human liver microsomes (HLM) and quantify metabolites via UPLC-QTOF.
Key Considerations for Researchers
- Stereochemical Integrity : Regularly verify enantiomeric purity using chiral HPLC to avoid skewed biological data .
- Handling Precautions : Store under inert gas (e.g., argon) at -20°C to prevent oxidation .
- Data Reproducibility : Document solvent purity, catalyst batch, and incubation times meticulously to reconcile conflicting results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
